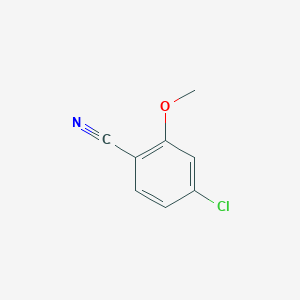

4-Chloro-2-methoxybenzonitrile

Description

Propriétés

IUPAC Name |

4-chloro-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMEKKIFVJZOQEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70639967 | |

| Record name | 4-Chloro-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100960-68-7 | |

| Record name | 4-Chloro-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Chloro-2-methoxybenzonitrile can be synthesized through several methods. One common method involves the reaction of 4-chloro-2-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is produced through similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-2-methoxybenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted benzonitriles.

Reduction: Formation of 4-chloro-2-methoxybenzylamine.

Oxidation: Formation of 4-chloro-2-hydroxybenzonitrile or 4-chloro-2-carboxybenzonitrile.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis:

4-Chloro-2-methoxybenzonitrile is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the chloro and methoxy groups enhances its reactivity, making it suitable for various chemical transformations, including nucleophilic substitutions and coupling reactions.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to replace the chloro group with other functional groups. |

| Coupling Reactions | Participates in cross-coupling reactions to form biaryl compounds. |

| Reduction and Oxidation | Can be reduced to amines or oxidized to form corresponding quinones. |

Biological Applications

Medicinal Chemistry:

In medicinal chemistry, this compound is explored for its potential biological activities. It is being investigated for its role in drug discovery, particularly as a scaffold for developing new therapeutic agents targeting specific enzymes or receptors.

Case Study: Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized based on this scaffold demonstrated promising activity against various cancer cell lines, such as SNB-19 and NCI-H460. The molecular docking studies indicated effective binding to tubulin, suggesting a mechanism that disrupts cancer cell proliferation .

Industrial Applications

Production of Specialty Chemicals:

Industrially, this compound is employed in the synthesis of specialty chemicals used in coatings, adhesives, and polymers. Its unique functional groups allow for the development of materials with tailored properties.

Table 2: Industrial Applications of this compound

| Application Area | Description |

|---|---|

| Coatings | Used in formulations to enhance durability and chemical resistance. |

| Adhesives | Serves as a component in the synthesis of strong bonding agents. |

| Polymers | Acts as a monomer or additive to modify polymer properties. |

Mécanisme D'action

The mechanism of action of 4-Chloro-2-methoxybenzonitrile depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table highlights key structural analogs of 4-chloro-2-methoxybenzonitrile, emphasizing differences in substituents, molecular weights, and applications:

Key Observations:

- Electron Effects : The methoxy group in this compound enhances electron density at C2, contrasting with electron-withdrawing groups (e.g., -CN, -CHO) in analogs like 4-chloro-2-formylbenzonitrile .

- Halogen Diversity : Bromine substitution (as in 4-bromo-2-chlorobenzonitrile) increases molecular weight and alters reactivity in Suzuki-Miyaura couplings compared to chlorine .

- Bioactivity Potential: Amino-substituted analogs (e.g., 2-amino-4-chloro-5-methoxybenzonitrile) show relevance in bioactive molecule synthesis, suggesting that this compound could be modified for similar purposes .

Physicochemical Properties and Industrial Relevance

- Solubility: The methoxy group improves solubility in polar solvents compared to non-polar analogs like 4-chloro-2-(2-methylpropoxy)benzonitrile .

- Commercial Status : this compound is listed as discontinued by CymitQuimica, indicating niche research applications rather than large-scale production .

Activité Biologique

4-Chloro-2-methoxybenzonitrile is a compound of significant interest in medicinal chemistry and biological research. Its unique molecular structure, characterized by a chloro group, a methoxy group, and a nitrile group on a benzene ring, allows for diverse interactions with biological systems. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C8H7ClN2O, with a molecular weight of approximately 182.6 g/mol. The presence of the chloro and methoxy groups enhances its lipophilicity and potential for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act through the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound can bind to specific receptors, altering their activity and influencing cellular responses.

Anticancer Activity

Recent studies have evaluated the anticancer properties of derivatives related to this compound. For instance, compounds synthesized from this base structure demonstrated significant activity against various cancer cell lines:

| Compound | Cancer Cell Line | PGI (Percentage Growth Inhibition) |

|---|---|---|

| 6h | SNB-19 | 65.12 |

| 6h | NCI-H460 | 55.61 |

| 6h | SNB-75 | 54.68 |

These findings suggest that structural modifications can enhance the anticancer efficacy of related compounds, highlighting the importance of substituent groups in determining biological activity .

Antibacterial Activity

In addition to its anticancer properties, derivatives of this compound have exhibited antibacterial activity. For example, certain analogs showed minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria:

| Compound | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| 6c | 8 | 17.0 |

| Ciprofloxacin (Standard) | 4 | N/A |

These results indicate that modifications to the molecular structure can lead to enhanced antibacterial properties .

Study on Metabolism and Binding

A study investigated the metabolic pathways and binding characteristics of this compound in rat liver microsomes. The compound was found to undergo enzymatic transformations leading to irreversible binding with macromolecules such as proteins and DNA, suggesting potential carcinogenic effects under certain conditions . This highlights the importance of understanding both the therapeutic potential and the risks associated with this compound.

Synthesis and Optimization

Research focused on optimizing derivatives of this compound has led to the discovery of compounds with improved solubility and bioactivity. For instance, structural modifications aimed at enhancing metabolic stability resulted in compounds that maintain or increase their efficacy against target pathogens while minimizing toxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-2-methoxybenzonitrile?

- Methodological Answer : Synthesis typically involves halogenation of 2-methoxybenzonitrile using chlorinating agents (e.g., Cl₂, SOCl₂) under controlled conditions. A reported protocol involves maintaining pH 5–9 for stability during reactions. Purification via column chromatography or recrystallization ensures high purity. Reaction intermediates, such as 2-Chloro-1-ethynyl-4-methoxybenzene, can be optimized for yield by adjusting temperature and catalyst systems (e.g., Pd-based catalysts for cross-coupling steps) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at C2, chloro at C4) and aromatic ring structure.

- IR Spectroscopy : The nitrile group (C≡N) shows a sharp absorption near 2230 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 167.59 [M]⁺) validate molecular weight. Cross-reference with databases like PubChem or ChemSpider for spectral validation .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention. Store at 0–6°C to prevent degradation, as recommended for structurally similar nitriles .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with basis sets like 6-31G* are effective for calculating frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and dipole moments. These studies predict reactivity sites (e.g., electrophilic substitution at the methoxy-directed position) and validate experimental UV-Vis or cyclic voltammetry data. Becke’s exchange-correlation functionals are particularly reliable for thermochemical accuracy .

Q. How can contradictory spectral or kinetic data for derivatives of this compound be resolved?

- Methodological Answer :

- Kinetic Contradictions : Use isotopic labeling (e.g., ¹³C or ²H) to trace reaction pathways. Pair with computational modeling (e.g., transition state analysis via DFT) to identify rate-limiting steps.

- Spectral Ambiguities : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare with crystallographic data (if available) for structural confirmation .

Q. What strategies optimize the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The chloro group serves as a leaving site in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ or PdCl₂(dppf) with arylboronic acids in THF/water mixtures. The methoxy group directs regioselectivity in electrophilic substitutions (e.g., nitration). For Sonogashira couplings, employ CuI as a co-catalyst to enhance alkyne coupling efficiency .

Q. How do substituents influence the photophysical properties of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.